2-chloro-1-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]ethan-1-one
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Overview
Description
The compound “2-chloro-1-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]ethan-1-one” is a chemical compound with the molecular formula C15H16ClNO . It is used for research purposes and is not intended for diagnostic or therapeutic use .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. Unfortunately, I was unable to find specific information on the physical and chemical properties of "this compound" .Scientific Research Applications
Hydrogen Bonding and Molecular Structure
Research on pyrrole derivatives, such as those involving chlorine and dimethyl groups, highlights their hydrogen bonding and molecular structure. A study by Domagała et al. (2022) explored the crystal and molecular structure of carbonyl 2-substituted pyrroles, revealing different hydrogen bond motifs and their implications for molecular stability and interactions. This study emphasizes the significance of N-H⋯O bonds over C-H⋯O/Cl bonds for interaction energies, offering insights into the design of molecules with desired stability and interaction characteristics (Domagała et al., 2022).
Synthesis and Structural Characterization
Louroubi et al. (2019) synthesized a new pyrrole derivative through a one-pot four-component coupling reaction, highlighting the compound's structural features using spectroscopic techniques and X-ray diffraction. Additionally, computational studies predicted the spectral and geometrical data, showcasing the compound's potential as a corrosion inhibitor on steel surfaces. This work exemplifies the synthesis and characterization of pyrrole derivatives for applications in materials science (Louroubi et al., 2019).
Antimicrobial Applications
Kumar et al. (2017) investigated the synthesis of novel isoxazoline incorporated pyrrole derivatives and evaluated their in vitro antibacterial activity. This research showcases the potential of pyrrole derivatives in developing new antimicrobial agents, emphasizing the importance of chemical modifications to enhance biological activity (Kumar et al., 2017).
Electrooptic and Nonlinear Optical Response
Facchetti et al. (2006) synthesized new dibranched, heterocyclic "push-pull" chromophores based on pyrrole-pyridine structures, investigating their assembly into monolayers and their thin-film microstructure and optical/electrooptic response. This study demonstrates the utility of pyrrole derivatives in fabricating electrooptic films with tailored microstructures and optical properties, relevant for advanced photonic and electronic applications (Facchetti et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-chloro-1-[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-10-6-4-5-7-14(10)17-11(2)8-13(12(17)3)15(18)9-16/h4-8H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQJDTSGEOOZQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CC(=C2C)C(=O)CCl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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